molecular formula C13H10F3NO3 B12311667 3-Phenyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid ethyl ester

3-Phenyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid ethyl ester

Cat. No.: B12311667
M. Wt: 285.22 g/mol
InChI Key: BTTKBZODDAEFJE-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the use of copper (I) or ruthenium (II) catalysts for the (3+2) cycloaddition reaction . Another approach employs metal-free synthetic routes, which are eco-friendly and cost-effective .

Industrial Production Methods: Industrial production of this compound often utilizes scalable synthetic methods that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

Ethyl 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, leading to various biochemical effects. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison: Ethyl 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate is unique due to its specific trifluoromethyl and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability, enhanced bioactivity, and greater versatility in synthetic applications .

Properties

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

ethyl 3-phenyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H10F3NO3/c1-2-19-12(18)9-10(8-6-4-3-5-7-8)17-20-11(9)13(14,15)16/h3-7H,2H2,1H3

InChI Key

BTTKBZODDAEFJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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